molecular formula C12H15BF2O2 B1425317 2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073339-17-9

2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1425317
CAS RN: 1073339-17-9
M. Wt: 240.06 g/mol
InChI Key: BFCCQFHEIXEEKP-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DFTMD) is a boronic acid derivative that has gained increasing attention in recent years due to its unique properties. DFTMD is a versatile organic compound that can be used for a variety of scientific research applications, including catalysis, drug discovery, and materials science. It is an important compound for those studying the synthesis and applications of boronic acid derivatives.

Scientific Research Applications

Synthesis and Material Applications

  • A study by Das et al. (2015) demonstrates the synthesis of novel dioxaborolane derivatives, which are used to create boron-containing stilbene derivatives. These derivatives show potential as materials for LCD technology and are being investigated for therapeutic applications in neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
  • Yokozawa et al. (2011) explored the use of a similar compound in the polymerization process for creating poly(3-hexylthiophene), a material with applications in electronics, particularly for its regioregularity and molecular weight control (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).

Chemical Synthesis and Reactions

  • Research by Kuznetsov et al. (2001) demonstrates how substituted 1,3,2-dioxaborolanes react with acetonitrile, leading to the formation of 2-oxazolines. This study contributes to understanding the chemical behavior of dioxaborolane compounds (Kuznetsov, Brusilovskii, & Mazepa, 2001).
  • Shimizu et al. (2010) explored the use of this compound in a double nucleophilic addition reaction, demonstrating its versatility in organic synthesis (Shimizu, Kawanishi, Mizota, & Hachiya, 2010).

Molecular Structure Studies

  • Huang et al. (2021) conducted a study focusing on the crystal structure and DFT analysis of compounds containing 2-(2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, contributing to the understanding of its physicochemical properties (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
  • The work by Seeger and Heller (1985) involved determining the crystal structure of a derivative of this compound, providing insights into its molecular configuration (Seeger & Heller, 1985).

properties

IUPAC Name

2-(2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCCQFHEIXEEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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